molecular formula C22H13ClN2O5 B303187 4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid

4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid

Cat. No. B303187
M. Wt: 420.8 g/mol
InChI Key: MQEJKEXAUZUQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as C16H9ClN2O5, and it is a member of the benzamide family of compounds.

Mechanism of Action

The mechanism of action of 4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid is not fully understood. However, research has shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound also activates certain signaling pathways that induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound also activates certain signaling pathways that induce apoptosis or programmed cell death in cancer cells. In addition, this compound has anti-inflammatory properties and has potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid in lab experiments is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound can be toxic to normal cells, and researchers need to be cautious when using this compound in lab experiments.

Future Directions

There are several future directions for research on 4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid. One of the future directions is to explore the potential of this compound as an anticancer agent in clinical trials. Another future direction is to investigate the anti-inflammatory properties of this compound and its potential applications in the treatment of inflammatory diseases. Researchers can also explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid involves several steps. The first step involves the reaction of 4-chloro-2-aminobenzoic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then reduced using a reducing agent such as iron powder to obtain the intermediate compound. The final step involves the reaction of the intermediate compound with phthalic anhydride in the presence of a base to obtain the final product.

Scientific Research Applications

4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. Researchers are exploring the potential of this compound as an anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been shown to have anti-inflammatory properties and has potential applications in the treatment of inflammatory diseases.

properties

Product Name

4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid

Molecular Formula

C22H13ClN2O5

Molecular Weight

420.8 g/mol

IUPAC Name

4-chloro-2-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid

InChI

InChI=1S/C22H13ClN2O5/c23-13-7-10-17(22(29)30)18(11-13)24-19(26)12-5-8-14(9-6-12)25-20(27)15-3-1-2-4-16(15)21(25)28/h1-11H,(H,24,26)(H,29,30)

InChI Key

MQEJKEXAUZUQDM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)C(=O)O

Origin of Product

United States

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